Hydroxyzine Acetic Acid Dihydrochloride

説明

Contextualization within the Hydroxyzine (B1673990) Chemical Family

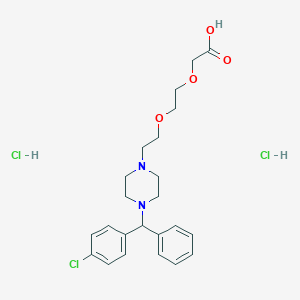

Hydroxyzine Acetic Acid Dihydrochloride belongs to the diphenylmethylpiperazine class of compounds, a group that includes the well-known therapeutic agent, hydroxyzine. pharmaffiliates.com Hydroxyzine itself is recognized for its antihistaminic, anxiolytic, and antiemetic properties. drugbank.comnih.gov The core structure of these molecules features a piperazine (B1678402) ring substituted with a diphenylmethyl group and another side chain that dictates the specific properties of the compound. In the case of this compound, the structure is a derivative of hydroxyzine, specifically [2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid dihydrochloride. cymitquimica.com

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | [2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid dihydrochloride |

| CAS Number | 83881-56-5 pharmaffiliates.com |

| Molecular Formula | C₂₃H₂₉ClN₂O₄·2HCl or C₂₃H₃₁Cl₃N₂O₄ cymitquimica.compharmaffiliates.com |

| Molecular Weight | 505.86 g/mol pharmaffiliates.com |

| Appearance | White to light yellow solid lgcstandards.com or Brown Sticky Solid chemicea.com |

| Solubility | Soluble in water and various organic solvents cymitquimica.com |

Significance as a Metabolite or Impurity of Pharmaceutical Interest

The primary significance of this compound in pharmaceutical research stems from its role as both a metabolite of hydroxyzine and a potential impurity in the synthesis of cetirizine (B192768), a second-generation antihistamine. cymitquimica.comwikipedia.org

Upon administration, hydroxyzine is metabolized in the liver, with its main metabolite being cetirizine, which is formed through the oxidation of the alcohol group to a carboxylic acid. drugbank.comwikipedia.org While cetirizine is the major active metabolite, other minor metabolites are also formed. wikipedia.org this compound is considered a related compound and potential impurity in this metabolic and synthetic landscape. cymitquimica.comclearsynth.com The presence of such impurities is a critical consideration in drug manufacturing, as they can potentially affect the safety and efficacy of the final pharmaceutical product. clearsynth.com Regulatory bodies require rigorous testing to identify and quantify these impurities to establish acceptable limits. clearsynth.com

Historical Research Trajectories of Related Compounds

Research into the hydroxyzine family of compounds began with the development of hydroxyzine in 1955. drugbank.comnih.gov Initially recognized for its sedative and anxiolytic effects, its antihistaminic properties soon became a primary focus. nih.gov A significant advancement in this research trajectory was the discovery that cetirizine, the primary metabolite of hydroxyzine, is a potent antihistamine with a lower sedative effect. wikipedia.orgnih.gov This led to the development and marketing of cetirizine as a second-generation antihistamine. nih.gov

More recent research has explored the potential of hydroxyzine derivatives for other therapeutic applications. For instance, novel hydroxyzine derivatives have been synthesized and evaluated for their potential as androgen receptor (AR) antagonists in the context of prostate cancer research. nih.govresearchgate.net These studies, while not directly focused on this compound, highlight the ongoing interest in modifying the hydroxyzine scaffold to develop new therapeutic agents. nih.govresearchgate.net

Current Research Landscape and Unaddressed Questions

The current research landscape for this compound is primarily centered on its role as a reference standard for analytical method development and validation in the quality control of hydroxyzine and cetirizine production. synzeal.com Its availability as a certified reference material allows pharmaceutical manufacturers to accurately detect and quantify its presence as an impurity. simsonpharma.comsimsonpharma.comsimsonpharma.com

Despite its importance as an impurity, several research questions remain unaddressed. The precise metabolic pathways leading to the formation of this compound in vivo are not fully elucidated. drugbank.com Furthermore, while it is studied for its potential interactions with neurotransmitter systems due to its piperazine moiety, its specific pharmacological profile and potential bioactivity are not extensively documented in publicly available literature. cymitquimica.com Future research could focus on isolating and characterizing the pharmacological effects of this compound to better understand its potential impact as a metabolite or impurity.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-56-5 | |

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Research of Hydroxyzine Acetic Acid Dihydrochloride

Synthetic Pathways and Methodologies

The synthesis of Cetirizine (B192768) Dihydrochloride, a prominent second-generation antihistamine, is accomplished through several established routes. These pathways primarily involve either the direct modification of its precursor, hydroxyzine (B1673990), or the convergent synthesis from smaller, readily available chemical building blocks. The choice of a specific pathway often depends on factors like cost-effectiveness, desired purity, and scalability for industrial production.

Exploration of Precursor Compounds and Reaction Conditions

The synthesis of Cetirizine Dihydrochloride can be initiated from several key precursors, each requiring specific reaction conditions. A prominent method involves the direct oxidation of hydroxyzine. researchgate.net One patented process describes a catalytic oxidation using a Palladium-on-carbon (Pd-M/C) catalyst with air or oxygen in a mixed solvent system of an organic solvent and water, maintained at a pH between 9 and 14. google.com Another approach utilizes a two-step oxidation of hydroxyzine, first to an aldehyde intermediate using systems like TEMPO/NaClO or pyridine (B92270) sulfur trioxide/DMSO, followed by further oxidation to the carboxylic acid. google.com

A widely employed alternative strategy is the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. researchgate.netfortunejournals.com This intermediate is typically reacted with a compound containing the ethoxy-acetic acid side chain, such as 2-(2-chloroethoxy)acetamide (B1366819) or methyl 2-(2-chloroethoxy)acetate. researchgate.net The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Other synthetic routes begin with different precursors. For instance, syntheses starting from 4-chlorobenzophenone (B192759) require a multi-step sequence that includes reduction of the ketone, chlorination of the resulting alcohol, and subsequent reaction with piperazine (B1678402) derivatives. researchgate.netfortunejournals.com Another pathway utilizes 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol as a key intermediate, which is then reacted with reagents like 2-chloroacetamide (B119443) or methyl 2-chloroacetate, followed by hydrolysis to yield the final product. researchgate.net

The table below summarizes the precursors and conditions for some of these synthetic routes.

| Synthetic Route | Key Precursors | Reagents & Catalysts | Solvents | Key Conditions |

| Direct Oxidation of Hydroxyzine | Hydroxyzine | Pd-M/C, O₂/air | Acetone, Dioxane, THF, Water | pH 9-14, 50-100 °C |

| Two-Step Oxidation of Hydroxyzine | Hydroxyzine | TEMPO/NaClO or PST/DMSO, H₂O₂ | Ethyl Acetate (B1210297), Dichloromethane | -10 to 30 °C |

| Alkylation of Piperazine Derivative | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, 2-(2-chloroethoxy)acetamide | Base (e.g., K₂CO₃) | Acetonitrile | Reflux |

| From 4-chlorobenzophenone | 4-chlorobenzophenone, Piperazine | NaBH₄, SOCl₂, 1-bromoacetic acid | Methanol, THF | Multi-step, varying conditions |

| Synthetic Pathway | Reported Overall Yield | Reference |

| Catalytic Oxidation of Hydroxyzine | ≥75% | google.com |

| Two-Step Oxidation of Hydroxyzine | >80% | google.com |

| From 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (via amide) | 34% | researchgate.net |

| From 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (via ester) | 10% | researchgate.net |

| From 4-chlorobenzophenone (5 steps) | 50% | fortunejournals.com |

Stereoselective Synthesis Approaches

Cetirizine is a racemic compound, and its biological activity resides primarily in the (R)-enantiomer, known as Levocetirizine. fortunejournals.com This has driven research into stereoselective synthesis methods to produce the more active enantiomer directly. One such strategy involves the asymmetric condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde. researchgate.netresearchgate.net

Another successful approach to obtaining enantiomerically pure cetirizine involves the separation of enantiomers at an intermediate stage. A large-scale synthesis was developed utilizing preparative chiral High-Performance Liquid Chromatography (HPLC) to resolve the enantiomers of the amide intermediate, 2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide. acs.org Additionally, enantioselective routes have been designed starting from chiral precursors, such as the reaction of an enantiomer of 4-chlorobenzhydrylamine with N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide. acs.org

Characterization of Synthetic Intermediates and Byproducts

The quality control of Cetirizine Dihydrochloride production necessitates the thorough characterization of any intermediates and byproducts. During process development, two novel process-related impurities were identified as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid and bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether. ijsrset.comijsrset.com The formation of the former impurity was proposed to arise from the presence of sodium dichloroacetate (B87207) as an impurity in a key starting material. ijsrset.com These structures were elucidated using advanced analytical techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In various synthetic routes, several key intermediates have been isolated and characterized. For example, the multi-step synthesis from 4-chlorobenzophenone involves the identification of intermediates such as (4-chlorophenyl)(phenyl)methanol, 1-chloro-4-[chloro(phenyl)methyl]benzene, and 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol. fortunejournals.com The two-step oxidation of hydroxyzine proceeds through a distinct aldehyde intermediate. google.com The characterization of these species is crucial for monitoring reaction progress and controlling the impurity profile of the final active pharmaceutical ingredient.

Research into Novel Synthetic Routes for Hydroxyzine Acetic Acid Dihydrochloride

Recent research has focused on developing more environmentally friendly and economically viable synthetic routes. A significant advancement is the development of a novel water-based process for preparing key intermediates like N-(4-Chloro benzhydril) piperazine and subsequently cetirizine itself. google.com This "green chemistry" approach minimizes the use of volatile organic solvents, reducing environmental impact and improving process safety. google.com

The catalytic oxidation of hydroxyzine using a recyclable Pd-M/C catalyst is also promoted as an environmentally conscious method. google.com Similarly, a newer two-step oxidation process starting from hydroxyzine is highlighted for its operational simplicity, short production cycle, and reduced energy consumption, making it well-suited for large-scale industrial manufacturing. google.com These novel routes represent a shift towards more sustainable pharmaceutical production.

Derivatization Strategies for Analog Development

The development of analogs of this compound has primarily focused on accessing its more potent single enantiomer, Levocetirizine. The stereoselective syntheses and chiral separation methods discussed previously are key strategies in this line of derivatization. acs.org

Furthermore, the synthesis of cetirizine itself can be viewed as a derivatization of its parent compound, hydroxyzine, by converting the terminal alcohol of the ethoxyethanol side chain into a carboxylic acid. nih.gov Intermediates formed during various syntheses, such as cetirizine amide and cetirizine methyl ester, represent other simple derivatives. acs.org

Broader analog development has been explored through the synthesis of other substituted diphenylmethyl piperazines. Patented research describes the preparation of compounds like 1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine and 1-[(4-Chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine, demonstrating strategies to modify the piperazine ring substituent for the exploration of structure-activity relationships. google.com

Design and Synthesis of Structurally Modified Derivatives

The design of novel derivatives based on the hydroxyzine framework is often driven by the goal of discovering compounds with new or enhanced biological activities. The core structure, a substituted diphenylmethyl piperazine, offers multiple sites for chemical modification, allowing for the creation of a diverse library of new molecules. nih.govresearchgate.netgpatindia.com

A primary strategy involves modifying the substituents on the piperazine ring and the aromatic rings. For instance, researchers have replaced the 2-ethoxyethanol (B86334) group in hydroxyzine with a 2-p-tolylethanol group to explore potential anti-cancer activities. nih.gov The synthesis of these new derivatives typically involves a multi-step process. A common synthetic route begins with the preparation of a key intermediate, such as 2-[4-(bromomethyl)phenyl]ethanol, which is then reacted with various substituted piperazines. nih.gov

The general synthetic scheme can be described as follows:

Reduction of a starting carboxylic acid, like (4-(2-hydroxyethyl)phenyl)methan-ol, using a reducing agent such as borane-dimethyl sulfide (B99878) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

The resulting alcohol intermediate is then reacted with different piperazine derivatives in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) under reflux conditions to yield the final target compounds. nih.govresearchgate.net

Alkylation of the piperazine nitrogen is a key step. One documented method involves the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 2-(2-hydroxyethoxy)ethylchloride to produce hydroxyzine. gpatindia.com Another approach uses a water-based process where N-(4-Chloro benzhydryl) piperazine is reacted with 2-(2-chloroethoxy) ethanol (B145695) in the presence of potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide. google.com

The table below details several synthesized hydroxyzine derivatives, showcasing the structural modifications achieved.

| Compound ID | Chemical Name | Yield (%) | Melting Point (°C) |

| 4 | 2-(4-((4-(phenyl(p-tolyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | 82% | 125-126 |

| 10 | 2-(4-((4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | 72% | 127-128 |

| 14 | 2-(4-((4-(4-methoxybenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol | 82% | 117-118 |

| Data derived from a study on the synthesis of novel hydroxyzine derivatives. nih.gov |

These synthetic efforts have successfully produced a range of derivatives with mono- and di-substituted phenyl groups, which have been evaluated for various biological activities. nih.govfrontiersin.org

Impact of Derivatization on Chemical Stability

The chemical stability of a pharmaceutical compound is a critical attribute that determines its shelf-life and suitability for clinical use. Derivatization can significantly alter the stability of the parent molecule by introducing or removing functional groups that are susceptible to degradation. Stability studies are therefore essential in the development of new derivatives.

Forced degradation studies are performed under various stress conditions—such as acidic and basic hydrolysis, oxidation, heat, and light—to identify potential degradation pathways and products. researchgate.netresearchgate.netscispace.com Such studies on hydroxyzine have shown that it degrades under these conditions, and its stability-indicating methods have been developed using techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

The derivatization of the hydroxyzine molecule can impact its stability in several ways:

Electronic Effects: Introducing electron-withdrawing or electron-donating groups on the aromatic rings can alter the electron density across the molecule, potentially stabilizing or destabilizing bonds susceptible to cleavage.

Steric Hindrance: The addition of bulky groups near reactive sites can sterically hinder the approach of reactants (like water or oxygen), thereby slowing down degradation processes.

Modification of Susceptible Functional Groups: The primary alcohol in the ethoxyethanol side chain of hydroxyzine is a potential site for oxidation. Converting this alcohol to an ether or an ester, or replacing the entire side chain, can significantly change the molecule's susceptibility to oxidative degradation. For example, the oxidation of the terminal hydroxyl group of hydroxyzine to a carboxylic acid forms cetirizine (hydroxyzine acetic acid). google.com

Research has identified specific degradation products of hydroxyzine, including hydroxyzine N-Oxide and O-Acetyl hydroxyzine, which form under oxidative and acid hydrolysis conditions, respectively. researchgate.netresearchgate.net The stability of a mixture containing hydroxyzine hydrochloride was shown to be maintained for ten days at both room temperature and under refrigeration, as determined by absorption spectra and chromatographic analysis. nih.gov

The stability of hydroxyzine enantiomers has also been assessed under various storage conditions, demonstrating good stability in plasma samples.

| Storage Condition | (S)-hydroxyzine Stability | (R)-hydroxyzine Stability |

| Room Temperature (6 h) | Stable | Stable |

| 3 Freeze-Thaw Cycles | Stable | Stable |

| -28°C (31 days) | Stable | Stable |

| Auto-sampler (24 h) | Stable | Stable |

| Data from a study on the stability of hydroxyzine enantiomers in rabbit plasma. oup.com |

Advanced Analytical Methodologies for Hydroxyzine Acetic Acid Dihydrochloride

Chromatographic Techniques and Method Development

Chromatographic techniques are fundamental in the analytical chemistry of pharmaceuticals, providing robust methods for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. For Hydroxyzine (B1673990) Acetic Acid Dihydrochloride, a variety of chromatographic methods have been developed to ensure its quality, stability, and to study its pharmacokinetic properties. These methods are crucial for both quality control in manufacturing and for research purposes.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the quantitative determination of hydroxyzine in pharmaceutical formulations and biological fluids. scispace.comresearchgate.netresearchgate.net Its widespread application is due to its high resolution, sensitivity, and specificity. Various HPLC methods have been documented, often employing UV detection at wavelengths around 230 nm or 232 nm for quantification. researchgate.netepa.gov

A simple and robust HPLC method was developed for the analysis of organic impurities in hydroxyzine hydrochloride. This method utilized a C18 column (150 x 3.9 mm, 5 μm) with a binary gradient mobile phase consisting of 0.1% trifluoroacetic acid in water and 0.05% trifluoroacetic acid in acetonitrile. researchgate.net The flow rate was maintained at 0.7 mL/min with the column temperature at 30°C. researchgate.net Another isocratic method for quantifying hydroxyzine dihydrochloride in syrup used a C18 column (250 x 4.6 mm, 5 μm) with a mobile phase of 0.5 mol/L potassium dihydrogen phosphate (B84403) buffer and acetonitrile (1:1, v/v) at a flow rate of 2.0 mL/min and a column temperature of 90°C. epa.govresearchgate.net

Table 1: HPLC Methods for Quantitative Determination of Hydroxyzine

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | C18 column (150 x 3.9 mm, 5 μm) | C18 column (250 x 4.6 mm, 5 μm) |

| Mobile Phase | A: 0.1% TFA in Water B: 0.05% TFA in Acetonitrile | 0.5 M KH2PO4 buffer : Acetonitrile (1:1, v/v) | | Elution Mode | Gradient | Isocratic | | Flow Rate | 0.7 mL/min | 2.0 mL/min | | Column Temperature | 30°C | 90°C | | Detection | UV at 230 nm | UV at 232 nm |

Both reversed-phase and normal-phase HPLC methodologies have been employed for the analysis of hydroxyzine and its related compounds. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netepa.govtaylorfrancis.com This method is effective for separating hydroxyzine from its impurities and degradation products. researchgate.net

Normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, has been particularly useful for the chiral separation of hydroxyzine enantiomers. oup.comoup.com In one such method, an amylose-based chiral column was used with a mobile phase consisting of n-hexane, ethanol (B145695), and diethylamine. oup.comoup.com While reversed-phase conditions were attempted for the enantiomeric separation, they did not prove successful, highlighting the importance of selecting the appropriate chromatographic mode for specific analytical challenges. oup.com

The development of chiral HPLC methods is crucial as hydroxyzine is a racemic mixture, and its enantiomers may exhibit different pharmacological activities. oup.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have been successfully used for the enantioselective separation of hydroxyzine. oup.comoup.com

One validated enantioselective method utilized a Lux amylose-2 chiral column (250 mm × 4.0 mm, 5 microns) with a mobile phase of n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v) at a flow rate of 0.9 mL/min. oup.com This method achieved good baseline resolution of the hydroxyzine enantiomers, with retention times of 10.2 and 11.1 minutes. oup.com Another chiral separation was achieved on a Eurocel 01 column (a cellulose-based chiral selector) with a mobile phase of n-Heptane / 2-Propanol (90:10) + 0.1% DEA. lcms.cz

Table 2: Chiral HPLC Methods for Hydroxyzine Enantiomers

| Parameter | Method A | Method B |

|---|---|---|

| Chiral Stationary Phase | Lux amylose-2 (250 mm × 4.0 mm, 5 µm) | Eurocel 01 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v) | n-Heptane / 2-Propanol (90:10) + 0.1% DEA |

| Flow Rate | 0.9 mL/min | 1.0 ml/min |

| Detection Wavelength | 254 nm | 230 nm |

| Resolution (Rs) | 1.9 | Not specified |

Mobile phase optimization is a critical aspect of HPLC method development, directly impacting resolution, peak shape, and analysis time. mdpi.com For the chiral separation of hydroxyzine, the composition of the mobile phase was systematically optimized. Initial trials in normal phase with n-hexane and isopropanol resulted in poor resolution. oup.com Replacing isopropanol with ethanol significantly improved the resolution and the number of theoretical plates. oup.com The addition of an organic modifier, such as 0.1% diethylamine, further enhanced the separation factor. oup.comlcms.cz The flow rate was also found to inversely affect the resolution of the enantiomers. oup.com

Column selectivity is determined by the stationary phase's chemical properties. For hydroxyzine analysis, C18 columns are widely used in reversed-phase methods due to their versatility in separating compounds with moderate polarity. researchgate.netepa.gov In chiral separations, the choice of the chiral stationary phase is paramount. Both amylose and cellulose-based columns have demonstrated the ability to resolve hydroxyzine enantiomers, indicating that the specific interactions between the enantiomers and the chiral selector on the stationary phase are key to achieving separation. oup.comoup.comlcms.cz

Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS)

For highly sensitive and selective analysis, particularly in biological matrices where concentrations can be very low, Ultra-High Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS) is a powerful technique. nih.govresearchgate.net A highly sensitive UHPLC-QqQ-MS/MS method has been developed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (B192768), in human blood. nih.govresearchgate.net

This method is particularly valuable in forensic toxicology, where the analysis of low concentrations of these compounds is often required. nih.gov The developed method achieved a lower limit of quantification (LOQ) of 0.345 ng/mL for hydroxyzine and 0.3696 ng/mL for cetirizine, using a small sample volume of 200 μL. nih.govresearchgate.net The sample preparation involved a simple and rapid liquid-liquid extraction. nih.govresearchgate.net The high sensitivity, selectivity, and efficiency of this method make it suitable for clinical, toxicological, and forensic laboratory applications. nih.govresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another analytical technique that has been applied to the analysis of hydroxyzine, particularly for its identification and quantification in human fluids. scispace.comnih.govnih.gov GC is suitable for volatile or semi-volatile compounds, and in some cases, derivatization may be necessary to increase the volatility of the analyte. researchgate.net

A method for the identification and quantification of hydroxyzine in biological samples using GC with a nitrogen-phosphorus detector (NPD) has been reported. nih.gov This method involved a single alkaline extraction and did not require derivatization, with an analysis time of 7 minutes. nih.gov The lower limit of detectability in plasma was 0.8 ng/ml. nih.gov For confirmation, a capillary gas chromatography-mass spectrometry (GC-MS) assay was developed. nih.gov GC is also utilized in the pharmaceutical industry for applications such as residual solvent analysis, impurity profiling, and stability testing of drug formulations. drawellanalytical.com

Spectrophotometric and Spectroscopic Methods

Spectrophotometric methods are widely employed for the analysis of Hydroxyzine Dihydrochloride due to their simplicity, speed, and cost-effectiveness. These techniques are based on the measurement of light absorption by the analyte, either in its native form or after conversion to a colored derivative.

Direct UV-Vis spectrophotometry is a fundamental technique for the quantification of Hydroxyzine Dihydrochloride. The United States Pharmacopoeia (USP) describes an HPLC method that utilizes UV detection at 232 nm. shd.org.rsscielo.org.mx Studies have also recorded the absorption spectrum of Hydroxyzine Hydrochloride in methanol, demonstrating characteristic absorption in the UV range that can be used for quantitative analysis. nih.govnihs.go.jp The method's simplicity makes it suitable for routine quality control.

To enhance sensitivity and selectivity, spectrophotometric methods based on the formation of charge-transfer (C-T) complexes have been developed. These methods involve the reaction of Hydroxyzine Dihydrochloride (an electron donor) with an electron acceptor to form an intensely colored complex that can be measured in the visible region. shd.org.rsijpsonline.com

Several electron acceptors have been successfully employed:

Iodine: As a σ-acceptor, iodine reacts with the drug in a dichloromethane solvent to form a lemon-yellow C-T complex with an absorption maximum (λmax) at 380 nm. shd.org.rsresearchgate.net

Picric Acid: This π-acceptor forms a yellow C-T complex with the drug in a chloroform medium, exhibiting a λmax at 400 nm. shd.org.rsresearchgate.net

Chloranilic Acid: In an acetonitrile medium, chloranilic acid acts as a π-acceptor, reacting with the drug to form a stable, intensely purple-colored radical anion with a λmax at 535 nm. ijpsonline.com

These methods are highly sensitive, with detection limits in the microgram-per-milliliter range. shd.org.rsijpsonline.comresearchgate.net

| Electron Acceptor | Solvent | Complex Color | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Iodine | Dichloromethane | Lemon Yellow | 380 | 1.25 - 15 | 2.11 x 10⁴ | shd.org.rsresearchgate.net |

| Picric Acid | Chloroform | Yellow | 400 | 3.75 - 45 | 0.81 x 10⁴ | shd.org.rsresearchgate.net |

| Chloranilic Acid | Acetonitrile | Purple | 535 | 25 - 150 | 2.2 x 10³ | ijpsonline.com |

Ion-association complexation is another effective strategy for the spectrophotometric determination of Hydroxyzine Dihydrochloride. In an acidic medium, the protonated drug acts as a cation, which can form a stable, extractable ion-pair complex with an anionic dye or a metal-chelate complex. scielo.org.mxnih.gov

Key examples of this strategy include:

Orange II (ORG II): In a sulfuric acid medium, Hydroxyzine Dihydrochloride forms a red-colored ion-pair complex with the anionic dye Orange II. This complex is extractable into chloroform and exhibits an absorption maximum at 480 nm. scielo.org.mxjmcs.org.mx Job's method of continuous variation indicates a stoichiometric ratio of 1:2 for the Hydroxyzine:Orange II complex. scielo.org.mxjmcs.org.mx

Vanadium(V)-HTAR Chelate: A highly sensitive method involves the formation of an ion-association complex between the hydroxyzine cation and an anionic chelate of Vanadium(V) with 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR). The complex is formed in a buffered medium at a pH of approximately 4.3 and is suitable for liquid-liquid extraction and subsequent spectrophotometric measurement. nih.gov

| Reagent | Medium | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Orange II | H₂SO₄ / Chloroform | 480 | 1.5 - 15 | 2.07 x 10⁴ | scielo.org.mxjmcs.org.mx |

| V(V)-HTAR Chelate | pH 3.5 - 4.5 | - | 0.43 - 12.2 | 3.50 x 10⁴ | nih.gov |

In line with the principles of green analytical chemistry, efforts have been made to develop more environmentally friendly spectrophotometric methods for Hydroxyzine Dihydrochloride analysis. These approaches focus on minimizing or eliminating the use of hazardous solvents and reagents. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a potent analytical technique utilized for the structural confirmation of Hydroxyzine Acetic Acid Dihydrochloride. This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their constituent chemical bonds. The resulting FTIR spectrum serves as a unique molecular "fingerprint," providing definitive information about the functional groups present in the compound.

In the analysis of Hydroxyzine and its salts, FTIR spectra are typically obtained using an instrument equipped with a single bounce Attenuated Total Reflectance (ATR) accessory researchgate.net. This technique allows for the direct analysis of the solid powder with minimal sample preparation. The spectrum for a related compound, Hydroxyzine Hydrochloride, reveals characteristic absorption bands that confirm the presence of key structural features, which would also be expected in the acetic acid dihydrochloride salt researchgate.netresearchgate.net. These include bands corresponding to:

O-H stretching: Indicative of the hydroxyl group in the ethanol moiety.

C-H stretching: Aromatic and aliphatic C-H bonds from the phenyl, chlorophenyl, and piperazine (B1678402) rings.

C=C stretching: Vibrations within the aromatic rings.

C-O stretching: Associated with the ether linkages in the ethoxy-ethanol side chain.

C-N stretching: From the piperazine ring structure.

C-Cl stretching: Confirming the presence of the chlorophenyl group.

For this compound specifically, additional characteristic peaks corresponding to the carboxylic acid group (C=O and O-H stretching) would be present, further confirming the identity of this particular salt. By comparing the obtained spectrum with that of a reference standard or by analyzing these characteristic absorption frequencies, the structural integrity of the molecule can be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (research applications)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. In research applications, one-dimensional proton NMR (¹H NMR) provides granular detail about the chemical environment of every proton within the molecular structure researchgate.net.

For analytical purposes, a sample of the compound, typically 10-30 mg/mL, is dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) researchgate.net. A reference standard like TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) is added to calibrate the chemical shift scale to 0 ppm researchgate.net. The analysis is commonly performed on a high-field NMR spectrometer, such as a 400 MHz instrument researchgate.net.

The resulting ¹H NMR spectrum displays a series of signals, where:

Chemical Shift (δ): The position of each signal on the x-axis indicates the electronic environment of the protons. For instance, aromatic protons on the phenyl and chlorophenyl rings will resonate at a different, higher frequency (downfield) compared to the aliphatic protons on the piperazine ring and the ethoxy side chains.

Integration: The area under each signal is proportional to the number of protons it represents.

Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals information about the number of neighboring protons.

This detailed information allows researchers to piece together the molecular structure, confirming the connectivity of all atoms. A certificate of analysis for this compound confirms that the structure is verified using NMR, attesting to its reliability for structural confirmation lgcstandards.com. The analytical data from NMR is crucial for identifying the compound definitively and distinguishing it from related substances or impurities researchgate.netresearchgate.net.

Electrophoretic Techniques

Electrophoretic techniques are a class of analytical methods that separate ions based on their electrophoretic mobility in an electric field. The mobility is dependent on the charge of the molecule and, to a lesser extent, on its size and shape. These methods are known for their high resolving power and minimal sample consumption nih.govnih.gov.

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a powerful separation technique that has been identified as a suitable method for the analysis of hydroxyzine compounds researchgate.net. CZE utilizes a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) to separate analytes based on their charge-to-size ratio when a high voltage is applied across the capillary nih.govmdpi.com.

In a typical CZE setup for a compound like this compound, the positively charged nature of the protonated amine groups on the piperazine ring would cause it to migrate towards the cathode. The separation is influenced by several factors that can be optimized for resolution and analysis time:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. For basic compounds, acidic buffers are often used to ensure full protonation and solubility. For example, acetate (B1210297) or phosphate buffers at a specific pH could be employed mdpi.com.

Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect efficiency nih.gov.

Capillary Dimensions: The length and internal diameter of the capillary influence separation efficiency and analysis time.

Detection: UV detection is common for aromatic compounds like hydroxyzine, with the detection wavelength set to an absorbance maximum (e.g., 232 nm) to ensure high sensitivity researchgate.net.

CZE offers the advantages of rapid analysis, high separation efficiency, and low consumption of reagents and samples, making it a valuable alternative to chromatographic methods for the quantification of this compound in various samples nih.govnih.gov.

Titrimetric Procedures

Titrimetric methods are classical analytical procedures used for the quantitative determination of a substance. They are valued for their accuracy, cost-effectiveness, and simplicity.

Two-Phase Titrimetric Methods

A two-phase titrimetric method has also been developed and validated for the determination of Hydroxyzine Dihydrochloride researchgate.netresearchgate.netsphinxsai.com. This technique is a form of ion-pair titration. The procedure involves titrating an aqueous solution of the drug, acidified with sulfuric acid, against a standard solution of an anionic surfactant, such as Sodium Lauryl Sulphate (SLS) sphinxsai.com.

The titration is carried out in the presence of an immiscible organic solvent, typically chloroform, and a pH-sensitive indicator, like dimethyl yellow or methyl yellow researchgate.netsphinxsai.com. During the titration, the cationic hydroxyzine molecule forms an ion-pair with the anionic SLS titrant. This ion-pair is extractable into the chloroform layer.

The endpoint is detected by a sharp color change in the organic phase. Using dimethyl yellow, the chloroform layer changes from yellow to an intense pink researchgate.netsphinxsai.com. This distinct color change in a separate phase reduces the likelihood of error and provides a clear endpoint. This method has been successfully applied to determine the compound in bulk drug and tablets, demonstrating good accuracy and precision without interference from common pharmaceutical excipients researchgate.netsphinxsai.com.

| Parameter | Description |

|---|---|

| Titrant | Sodium Lauryl Sulphate (SLS) (4.2 x 10-3 M) |

| Aqueous Phase Medium | 2 M Sulphuric Acid |

| Organic Phase | Chloroform |

| Indicator | Methyl Yellow (or Dimethyl Yellow) |

| Endpoint | Appearance of intense pink color in the organic phase |

| Applicable Range | 1.0 - 9.0 mg |

| Precision (RSD) | ≤ 2.0 % |

| Accuracy (RE) | ≤ 3.0 % |

| Recovery from Formulations | 99.5 - 103.8 % |

Acid-Base Titrimetry

Acid-base titrimetry offers a classic and cost-effective approach for the quantification of hydroxyzine dihydrochloride. Both aqueous and non-aqueous titrations have been developed for this purpose.

In non-aqueous titrimetry, hydroxyzine dihydrochloride can be assayed in a glacial acetic acid medium. scispace.com Because hydroxyzine dihydrochloride is a salt of a very weak base, its direct titration is not quantitative. scispace.com To overcome this, mercuric acetate is added to the solution in acetic acid. This causes the replacement of chloride ions with an equivalent amount of acetate ions, which act as a strong base in the acetic acid medium. scispace.com The titration is then performed with a standard solution of perchloric acid in acetic acid. scispace.com The endpoint of the titration can be determined either visually, using an indicator like crystal violet, or potentiometrically. scispace.com This method has been shown to be applicable for determining hydroxyzine dihydrochloride in bulk drug form and pharmaceutical formulations over a range of 2-20 mg. scispace.comresearchgate.net

Aqueous acid-base titrations have also been developed. These methods are based on the reaction of the hydrochloride content of the drug with a standardized aqueous solution of sodium hydroxide. researchgate.net The endpoint for this titration can also be detected visually, using phenolphthalein as an indicator, or potentiometrically with a glass-calomel electrode system. researchgate.netscribd.com This aqueous titration method is also effective over a 2-20 mg range of hydroxyzine dihydrochloride. researchgate.net

Electrochemical Methods

Electrochemical techniques provide sensitive and selective alternatives for the analysis of hydroxyzine dihydrochloride. Voltammetry and potentiometry are the primary electrochemical methods employed.

Voltammetry

Voltammetric methods are based on the electrochemical oxidation of hydroxyzine dihydrochloride at the surface of an electrode. researchgate.net Techniques such as differential pulse voltammetry and square-wave voltammetry have been successfully applied. researchgate.netsemanticscholar.org Studies have been conducted using various types of electrodes, including carbon paste electrodes, glassy carbon electrodes, and boron-doped diamond electrodes. researchgate.netsemanticscholar.orgnih.gov

The oxidation process is typically irreversible and influenced by adsorption characteristics. researchgate.netnih.gov In one study using a carbon paste electrode, the voltammetric behavior was investigated in a Britton-Robinson buffer, with optimal results at pH 6.2. researchgate.net Another method utilizing a boron-doped diamond electrode found that a well-defined anodic peak was obtained in a 0.1 mol L–1 hydrochloric acid solution. semanticscholar.org Square-wave adsorptive anodic stripping voltammetry at a glassy carbon electrode has also been developed, allowing for the determination of the compound in pharmaceutical tablets and human serum without prior extraction. nih.gov These voltammetric methods are noted for their high sensitivity and applicability to diverse sample matrices. researchgate.netresearchgate.net

Potentiometry

Potentiometry is utilized in two main ways for the analysis of hydroxyzine dihydrochloride: as an endpoint detection method for titrations and through the use of ion-selective electrodes (ISEs).

As a detection technique, a combined glass-calomel electrode system is commonly used to monitor the potential change during the titration of hydroxyzine dihydrochloride with a titrant like perchloric acid or sodium hydroxide. scispace.comresearchgate.net A steep rise in potential is observed at the equivalence point, allowing for precise determination. scispace.com This approach has been applied in both non-aqueous titrations using glacial acetic acid and aqueous titrations. scispace.comresearchgate.netsphinxsai.com

Additionally, a potentiometric membrane sensor has been developed for the direct quantification of hydroxyzine hydrochloride. peacta.org This sensor uses an ion-association complex of hydroxyzine hydrochloride with Orange II dye in a polyvinyl chloride (PVC) matrix. peacta.org The electrode demonstrates a Nernstian response to the drug concentration over a specific range and within an optimal pH of 2.5 to 5.21. peacta.org

Method Validation and Performance Characteristics

Validation of analytical methods is crucial to ensure their suitability for the intended purpose. Key performance characteristics, including linearity, accuracy, precision, and detection/quantification limits, have been assessed for various analytical techniques used for hydroxyzine dihydrochloride.

Linearity, Range, Accuracy, and Precision Assessments

The performance of analytical methods for hydroxyzine dihydrochloride is established through rigorous validation of linearity, range, accuracy, and precision.

Linearity and Range: Linearity is demonstrated by a direct proportionality between the analyte concentration and the analytical signal. For titrimetric methods, a linear relationship between the drug amount and the titration endpoint has been confirmed in the range of 2-20 mg. scispace.comresearchgate.net A two-phase titrimetric method was found to be applicable over a range of 1-9 mg. sphinxsai.com Voltammetric methods also exhibit linearity over specific concentration ranges, such as 0.45-5.36 μg/mL for differential pulse voltammetry and 0.50–20.0 μmol L–1 for square-wave voltammetry. researchgate.netsemanticscholar.org Spectrophotometric methods based on ion-pair complexation have shown linearity in ranges like 1.5-15 µg mL-1. scielo.org.mx

Accuracy: Accuracy is typically evaluated through recovery studies. For non-aqueous titrimetry, recovery percentages were reported to be in the range of 97.75-101.5%. scispace.com Aqueous titrimetric methods showed recoveries between 99.5-103.8%. researchgate.net Voltammetric techniques have demonstrated excellent recovery values, ranging from 94.3% to 104%. semanticscholar.org

Precision: Precision is assessed by determining the relative standard deviation (RSD) for repeated measurements. Non-aqueous titrimetric methods showed intra-day and inter-day RSD values of ≤ 1.28%. scispace.com For two-phase titrimetry, the RSD was ≤ 2.0%. sphinxsai.com High-performance thin-layer chromatography (HPTLC) methods have reported repeatability (%RSD) values of 1.1% and inter-day precision (%RSD) of 1.3%. mdpi.com

| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Source |

|---|---|---|---|---|

| Non-Aqueous Titrimetry | 2-20 mg | 97.75 - 101.5 | ≤ 1.28 | scispace.com |

| Aqueous Titrimetry | 2-20 mg | 99.5 - 103.8 | - | researchgate.net |

| Two-Phase Titrimetry | 1-9 mg | 99.5 - 103.6 | ≤ 2.0 | sphinxsai.com |

| Differential Pulse Voltammetry | 0.45-5.36 μg/mL | 99.87 and 99.40 (spiked urine) | 0.92 and 2.21 (spiked urine) | researchgate.net |

| Square-Wave Voltammetry | 0.50–20.0 μmol L–1 | 94.3 - 104 | - | semanticscholar.org |

| Spectrophotometry (Orange II) | 1.5-15 µg mL-1 | 96 - 109 | < 3 | scielo.org.mx |

| HPTLC | 0.4–1.8 µg/band | - | 1.1 (Repeatability), 1.3 (Inter-day) | mdpi.com |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters are critical for assessing the sensitivity of an analytical method.

For voltammetric techniques, which are known for their high sensitivity, a differential pulse anodic voltammetric method demonstrated an LOD of 0.27 μg/ml and an LOQ of 0.90 μg/ml. researchgate.net A square-wave adsorptive stripping voltammetric procedure achieved even lower limits, with an LOD of 1.5x10(-8) mol L(-1) (5.624 ng/mL) and an LOQ of 5.0x10(-8) mol L(-1) (18.746 ng/mL) in human serum. nih.gov

Spectrophotometric methods also provide good sensitivity. A method based on ion-pair formation with orange II reported an LOD of 0.14 µg mL-1 and an LOQ of 0.41 µg mL-1. scielo.org.mx Another spectrophotometric method using iodine and picric acid as reagents reported LOD and LOQ values as well. shd.org.rsresearchgate.net

Ultra-sensitive chromatographic methods, such as UHPLC–QqQ-MS/MS, have been developed for determining hydroxyzine in biological fluids, achieving an LOQ of 0.345 ng/mL and an LOD of 0.1150 ng/mL in human blood. dntb.gov.uanih.gov

| Analytical Method | LOD | LOQ | Source |

|---|---|---|---|

| Differential Pulse Voltammetry | 0.27 μg/ml | 0.90 μg/ml | researchgate.net |

| Square-Wave Adsorptive Stripping Voltammetry | 1.5x10-8 mol L-1 (5.624 ng/mL) | 5.0x10-8 mol L-1 (18.746 ng/mL) | nih.gov |

| Square-Wave Voltammetry (BDD Electrode) | 0.43 μmol L–1 | - | semanticscholar.org |

| Spectrophotometry (Orange II) | 0.14 µg mL-1 | 0.41 µg mL-1 | scielo.org.mx |

| UHPLC–QqQ-MS/MS | 0.1150 ng/mL | 0.345 ng/mL | dntb.gov.uanih.gov |

| HPLC | 0.03% | 0.05% | researchgate.net |

Specificity, Selectivity, and Robustness Studies

The validation of analytical methods for this compound (Cetirizine Dihydrochloride) is crucial to ensure that the measurements are reliable and accurate. Specificity, selectivity, and robustness are key parameters evaluated during this process.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances.

Several studies have confirmed the specificity and selectivity of various analytical methods for this compound. For instance, a capillary electrophoresis (CE) method was shown to be selective, with no interference observed from excipients present in tablets and compounded capsules scielo.br. Similarly, a stability-indicating High-Performance Liquid Chromatography (HPLC) method demonstrated specificity by analyzing blank solutions and samples spiked with impurities; no interference was detected at the retention time of cetirizine and its related impurities molnar-institute.com. Another RP-HPLC method confirmed specificity by comparing the chromatograms of blank and placebo solutions with the reference and test solutions, observing no interfering peaks at the retention time of Cetirizine Hydrochloride iosrphr.org. In methods developed for the parent compound, hydroxyzine, in biological fluids, chromatograms of blank plasma were compared to spiked plasma to ensure no endogenous interference was detected at the retention time of the analyte oup.com.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of HPLC and CE methods for Cetirizine Dihydrochloride has been evaluated by intentionally varying critical parameters.

For a CE method, variables such as the buffer concentration (varied between 19 and 21 mmol L⁻¹), the pH of the background electrolyte solution (9.2, 9.3, and 9.4), and the system temperature (23, 25, and 27 °C) were altered scielo.br. The method was found to be robust as these minor changes did not significantly affect the results scielo.br.

In an HPLC method, robustness was demonstrated by achieving all system suitability criteria despite deliberate changes to the analytical parameters iosrphr.org. A detailed study on an ion-pairing RP-HPLC method for cetirizine hydrochloride showed it to be robust against changes in mobile phase acetonitrile proportion, mobile phase pH, flow rate, and column temperature researchgate.net.

The following table summarizes the results of a robustness study for an HPLC method, indicating the parameters tested and the outcomes which demonstrate the method's reliability.

Table 1: Robustness Study Parameters and Results for an HPLC Method

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Mobile Phase Composition | Acetonitrile proportion varied | System suitability criteria met | researchgate.net |

| Mobile Phase pH | Small variations in pH | System suitability criteria met | researchgate.net |

| Flow Rate | Minor adjustments to flow rate | System suitability criteria met | researchgate.net |

| Column Temperature | Changes in column temperature | System suitability criteria met | researchgate.net |

Pharmacological Characterization Studies of Hydroxyzine Acetic Acid Dihydrochloride

Receptor Binding and Selectivity Profiling

Hydroxyzine (B1673990) is a first-generation antihistamine of the piperazine (B1678402) class that demonstrates a complex pharmacological profile through its interaction with multiple neurotransmitter systems. Its therapeutic effects are not only a result of its primary action on histamine (B1213489) receptors but also its engagement with other central nervous system targets.

The principal mechanism of action for hydroxyzine is as a potent and selective inverse agonist at the histamine H1 receptor. psychdb.comdrugbank.com Unlike a simple antagonist that only blocks the binding of an agonist (like histamine), an inverse agonist binds to the same receptor and elicits the opposite pharmacological response, effectively dampening its basal activity even in the absence of histamine. drugbank.comnih.gov This inverse agonism is responsible for hydroxyzine's efficacy in treating histamine-mediated conditions such as pruritus (itching), urticaria (hives), and allergic rhinitis. drugbank.com

Studies have shown that hydroxyzine has a high affinity for the H1 receptor, with a Ki (inhibition constant) value reported to be between 4.7 and 19 nM. taylorandfrancis.com This strong binding affinity underlines its potent antihistaminic effects. The sedative properties of hydroxyzine are also attributed to its ability to cross the blood-brain barrier and exert its H1 receptor inverse agonism within the central nervous system, inhibiting the wakefulness-promoting role of histamine. taylorandfrancis.com

Mechanistic Investigations of Pharmacological Effects

Neuropharmacological Research into Anxiolytic and Sedative Properties (subcortical activity)

Cetirizine (B192768), a second-generation antihistamine, is the carboxylated metabolite of hydroxyzine. nih.gov Unlike its parent compound, hydroxyzine, which is known to cross the blood-brain barrier and cause sedation, cetirizine was developed to minimize such central nervous system effects. johnshopkins.edu Research indicates that cetirizine has a significantly lower propensity to cross the blood-brain barrier compared to first-generation antihistamines like hydroxyzine. nih.govjohnshopkins.edu

Studies comparing the central nervous system effects of cetirizine with hydroxyzine and other antihistamines have shown that cetirizine has a much lower affinity for central H1 receptors. johnshopkins.edu While hydroxyzine readily crosses the blood-brain barrier, cetirizine's passage into the central nervous system is considerably more limited. nih.govjohnshopkins.edu This reduced CNS penetration is a key factor in its lower incidence of sedative effects. nih.gov

While cetirizine is designed to be non-sedating, some studies have reported mild sedative effects, particularly at higher doses. nih.gov However, its primary mechanism of action is as a potent and selective antagonist of peripheral H1 receptors. drugbank.comwikipedia.orgpediatriconcall.com Research into its direct anxiolytic properties is limited, especially in comparison to its parent compound, hydroxyzine, which has been used in the treatment of generalized anxiety disorder. droracle.ai The anxiolytic effects of hydroxyzine are attributed to its activity at sites within the subcortical regions of the central nervous system. Cetirizine's reduced ability to access these sites likely accounts for its lack of significant anxiolytic or sedative properties at therapeutic doses. johnshopkins.edu

Mechanisms Underlying Antiemetic Activity

The antiemetic properties of first-generation antihistamines are generally attributed to their anticholinergic and central nervous system depressant effects, particularly their impact on the chemoreceptor trigger zone (CTZ) and the vestibular system. While the parent compound, hydroxyzine, possesses these properties, the primary mechanism of action for cetirizine is its selective antagonism of peripheral H1 receptors. drugbank.comwikipedia.orgpediatriconcall.com

There is limited specific research on the antiemetic activity of cetirizine. Its reduced penetration of the blood-brain barrier and lack of significant anticholinergic or antiserotonergic effects suggest that it would not be as effective as first-generation antihistamines for the management of nausea and vomiting. drugbank.com The primary therapeutic applications for cetirizine are in the management of allergic conditions. nih.gov

In Vitro and In Vivo Pharmacodynamic Studies

Cellular Signaling Pathway Research

The principal mechanism of action of cetirizine is the selective antagonism of the histamine H1 receptor. patsnap.com When histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors, it triggers a cascade of intracellular signaling events. biomedpharmajournal.org This leads to the characteristic symptoms of an allergic response, including itching, vasodilation, and increased vascular permeability.

Cetirizine competitively binds to H1 receptors, preventing histamine from activating them. patsnap.com This blockade of the H1 receptor is highly selective, with cetirizine showing negligible affinity for other receptors such as muscarinic, serotonergic, and dopaminergic receptors. nih.govwikipedia.org Beyond its direct H1 receptor antagonism, research suggests that cetirizine may also have anti-inflammatory properties. nih.gov Some studies have indicated that cetirizine can inhibit the activation of the nuclear transcription factor κB (NF-κB), a key regulator of pro-inflammatory cytokine production. researchgate.net It has also been shown to inhibit eosinophil chemotaxis, which is a critical component of the late-phase allergic response. nih.govnih.gov

Animal Models for Evaluation of Antihistaminic and Neuropharmacological Effects

A variety of animal models have been utilized to characterize the pharmacological profile of cetirizine. In vivo studies in rats and mice have demonstrated its potent antihistaminic effects. drugbank.com For instance, studies using radiolabeled cetirizine in rats have confirmed its limited penetration into the brain. drugbank.com Ex vivo studies in mice have further shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. drugbank.com

The antihistaminic activity of cetirizine has been extensively evaluated in canine models. In a study involving Beagle dogs, oral administration of cetirizine was shown to effectively inhibit histamine-induced wheal formation. nih.gov This study established a clear relationship between plasma concentrations of cetirizine and its antihistaminic effect. nih.gov Animal models have also been instrumental in assessing the anti-inflammatory properties of cetirizine. researchgate.net Studies in albino rats using carrageenan-induced paw edema (an acute inflammation model) and rexin pellet granuloma (a chronic inflammation model) have demonstrated significant anti-inflammatory activity. researchgate.net

In cats with allergic skin disease, cetirizine has been shown to reduce pruritus. nih.gov These animal studies have been crucial in confirming the efficacy and safety profile of cetirizine before its use in humans.

Suppression of Histamine-Induced Responses (e.g., wheal and flare)

The suppression of histamine-induced wheal and flare responses is a hallmark of cetirizine's pharmacodynamic activity. nih.gov Clinical pharmacology studies in humans have consistently demonstrated the potent and long-lasting inhibitory effect of cetirizine on these cutaneous reactions. nih.govnih.gov Following oral administration, cetirizine rapidly and markedly reduces the size of both the wheal (swelling) and the flare (redness) induced by intradermal histamine injection. nih.govelsevier.es

The onset of this inhibition is rapid, with significant effects observed within 20 to 60 minutes, and the duration of action is at least 24 hours. drugbank.comnih.gov Comparative studies have shown that cetirizine is more potent in suppressing the histamine-induced wheal response than other second-generation antihistamines such as loratadine and ebastine. biomedpharmajournal.orgnih.gov

The table below summarizes the findings from a comparative study on the inhibition of histamine-induced wheal and flare responses by different antihistamines.

Table 1: Comparative Inhibition of Histamine-Induced Wheal and Flare Responses

| Antihistamine | Wheal Inhibition | Flare Inhibition | Onset of Action |

| Cetirizine | High | High | Rapid |

| Loratadine | Moderate | Moderate | Slower |

| Ebastine | Moderate | Moderate | Slower |

| Fexofenadine | High | High | Rapid |

This table provides a qualitative summary based on comparative clinical trial data.

Another study comparing cetirizine with bilastine found both to be effective in reducing histamine-induced wheal and flare, with bilastine showing a more rapid onset of action. researchgate.net However, at 24 hours post-administration, cetirizine demonstrated superior activity in suppressing skin reactivity to histamine compared to mizolastine. nih.gov

Pharmacokinetic and Biotransformation Research of Hydroxyzine Acetic Acid Dihydrochloride

Absorption Dynamics and Bioavailability Research

Cetirizine (B192768) is characterized by its rapid absorption following oral administration. nih.govnih.gov Studies in healthy adult volunteers have shown that after taking a tablet or syrup formulation, the time to reach maximum plasma concentration (Tmax) is approximately one hour. nih.govdrugbank.commedlibrary.org The bioavailability of cetirizine is comparable between its tablet and oral solution forms. drugbank.com

Table 1: Pharmacokinetic Parameters of Cetirizine

| Parameter | Value | Source |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | nih.govdrugbank.com |

| Onset of Activity | 20-60 minutes | nih.gov |

| Duration of Action | ≥ 24 hours | nih.gov |

| Effect of Food on Bioavailability (AUC) | No significant effect | nih.gov |

| Effect of Food on Tmax | Delayed by 1.7 hours | nih.gov |

Distribution Studies

Cetirizine exhibits high binding to plasma proteins. nih.gov The mean plasma protein binding is approximately 93%. nih.govdrugbank.com In the blood, cetirizine exists in a zwitterionic form (having both a positive and a negative charge), and over 90% of the circulating drug is bound to human serum albumin (HSA). nih.govresearchgate.net This binding to albumin means the protein acts as a reservoir for the drug in the bloodstream, influencing its distribution and availability. nih.govresearchgate.net While hydroxyzine (B1673990) has been shown to bind to human albumin in vitro, the extent of its plasma protein binding has not been fully evaluated. drugbank.com

A key distinction between the first-generation antihistamine hydroxyzine and its second-generation metabolite, cetirizine, is their ability to penetrate the blood-brain barrier (BBB). First-generation antihistamines like hydroxyzine readily cross the BBB, which can lead to sedative effects. johnshopkins.edunih.gov

In contrast, cetirizine penetrates the central nervous system (CNS) to a much lesser extent. nih.govjohnshopkins.edu This reduced CNS penetration is a primary reason for its lower incidence of sedative side effects. johnshopkins.edunih.gov Studies have shown that cetirizine's passage into the CNS is significantly lower than hydroxyzine's. johnshopkins.edu Research suggests this is due to cetirizine's chemical structure (as a zwitterion) and its interaction with the P-glycoprotein efflux pump, a mechanism that actively transports substances out of the brain. nih.govdrugbank.com While both compounds are substrates for P-glycoprotein, cetirizine penetrates the brain poorly, whereas hydroxyzine shows substantial brain penetration regardless of P-glycoprotein function. drugbank.comresearchgate.net

Table 2: Blood-Brain Barrier (BBB) Penetration Comparison

| Compound | Generation | BBB Penetration | Sedative Effect | P-glycoprotein Efflux | Source |

|---|---|---|---|---|---|

| Hydroxyzine | First | High | Significant | Substrate, but penetrates regardless | johnshopkins.edudrugbank.com |

| Cetirizine | Second | Low | Minimal | Substrate, contributes to low penetration | nih.govjohnshopkins.edudrugbank.com |

Metabolic Pathway Elucidation

Hydroxyzine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comreallifepharmacology.com The principal and most significant biotransformation product is cetirizine. nih.govwikipedia.org This conversion happens through the oxidation of the alcohol group on the hydroxyzine molecule into a carboxylic acid, forming cetirizine. nih.govdrugbank.comwikipedia.org This single metabolite, cetirizine, accounts for approximately 45% to 60% of an oral hydroxyzine dose and is responsible for much of hydroxyzine's antihistaminic effect. nih.govdrugbank.comresearchgate.net

Studies have confirmed the rapid and extensive conversion of hydroxyzine to cetirizine. nih.govresearchgate.net After oral administration of hydroxyzine, the resulting peak plasma concentration of cetirizine is substantially higher than that of the parent drug. nih.govresearchgate.net While cetirizine is the main active metabolite, other biotransformation products of hydroxyzine have been identified, including an N-dealkylated metabolite and an O-dealkylated metabolite, though their roles are less defined. wikipedia.org Cetirizine itself is less extensively metabolized than other antihistamines and is primarily excreted unchanged in the urine. nih.gov

Enzymatic Oxidation Pathways (e.g., alcohol to carboxylic acid, forming cetirizine)

The primary metabolic transformation of hydroxyzine involves the enzymatic oxidation of its alcohol functional group to a carboxylic acid, resulting in the formation of its main active metabolite, cetirizine. wikipedia.orgdrugbank.com This biotransformation is a critical step, as cetirizine is a potent and selective second-generation antihistamine responsible for a significant portion of hydroxyzine's therapeutic effects. nih.govnih.gov

The oxidation process is a two-step enzymatic reaction. Initially, alcohol dehydrogenase (ADH) catalyzes the oxidation of the primary alcohol group of hydroxyzine to an intermediate aldehyde. wikipedia.orgnih.gov Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes this aldehyde to the corresponding carboxylic acid, yielding cetirizine. nih.govnih.govresearchgate.net This metabolic pathway highlights the crucial role of these dehydrogenase enzymes in the bioactivation of hydroxyzine. nih.gov While ADH is primarily known for ethanol (B145695) metabolism, it also plays a significant role in the metabolism of various drugs containing alcohol functional groups, including hydroxyzine. nih.govnih.gov

The conversion of hydroxyzine to cetirizine is rapid and extensive, regardless of the route of administration. nih.govresearchgate.net Studies have shown that after oral administration of hydroxyzine, the systemic exposure to cetirizine is significantly higher than that of the parent drug. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5)

The metabolism of hydroxyzine is principally mediated by the cytochrome P450 (CYP) enzyme system, specifically by the isoforms CYP3A4 and CYP3A5. wikipedia.orgdrugbank.comreallifepharmacology.com These enzymes are responsible for the oxidative metabolism of a wide variety of xenobiotics, including many clinically used drugs. nih.gov

CYP3A4, the most abundant CYP enzyme in the human liver, plays a major role in the biotransformation of hydroxyzine. drugbank.comnih.govnih.gov CYP3A5, which shares significant sequence homology with CYP3A4, also contributes to its metabolism. nih.govnih.gov The involvement of both CYP3A4 and CYP3A5 underscores the potential for drug-drug interactions, as co-administration of substances that inhibit or induce these enzymes can alter the pharmacokinetics of hydroxyzine. reallifepharmacology.comnih.gov For instance, inhibitors of CYP3A4/5 can decrease the metabolism of hydroxyzine, leading to increased plasma concentrations, while inducers can enhance its metabolism. reallifepharmacology.com

While both enzymes metabolize a broad range of substrates, they can exhibit differences in catalytic activity and regioselectivity. capes.gov.br The relative contribution of CYP3A4 and CYP3A5 to the metabolism of a specific drug can vary among individuals due to genetic polymorphisms in the CYP3A5 gene, which can lead to inter-individual differences in drug response. nih.govpharmgkb.org

N-Oxidation Studies and Product Characterization

In addition to the primary oxidation pathway leading to cetirizine, hydroxyzine can also undergo N-oxidation. This metabolic reaction involves the oxidation of the tertiary amine in the piperazine (B1678402) ring, resulting in the formation of hydroxyzine N-oxide. researchgate.netglppharmastandards.comveeprho.com

The chemical structure of this metabolite has been identified as 2-(2-{4-[(4-Chlorophenyl)-phenylmethyl]-1-oxido-piperazin-1-yl}ethoxy) ethanol. glppharmastandards.comveeprho.comsynthinkchemicals.com Hydroxyzine N-oxide is considered a degradation product and an impurity that can be formed during the manufacturing process or through metabolic processes. researchgate.netsynthinkchemicals.com While tertiary alkylamino moieties are substrates for both CYP450-mediated N-dealkylation and flavin-containing monooxygenase (FMO)-mediated N-oxidation, the specific enzymes responsible for hydroxyzine N-oxidation in vivo are not extensively detailed in the provided search results. researchgate.net

Elimination Kinetics and Excretion Routes

The elimination of hydroxyzine from the body is characterized by a relatively long half-life, which can vary with age. In adults, the elimination half-life is approximately 20 hours, while it is shorter in children (around 7.1 hours) and longer in the elderly (about 29.3 hours). wikipedia.orgreallifepharmacology.com This prolonged half-life contributes to the long duration of its antihistaminic effect. nih.gov

Following oral administration, hydroxyzine is rapidly absorbed, with peak plasma concentrations (Tmax) occurring at about 2 hours. wikipedia.orgmpa.se The clearance of hydroxyzine also shows age-related differences, being higher in children (31.1 ± 11.1 mL/min/kg) compared to adults (9.8 ± 3.3 mL/min/kg). drugbank.comreallifepharmacology.com

Hydroxyzine and its metabolites are excreted through both renal and fecal routes. wikipedia.org In animals, biliary elimination into the feces is a primary route of excretion. nih.gov The major metabolite, cetirizine, is primarily excreted unchanged in the urine. reallifepharmacology.com However, the precise proportions of renal and fecal excretion of hydroxyzine and its various metabolites in humans have not been fully elucidated. drugbank.com

Comparative Pharmacokinetic Studies across Species

Pharmacokinetic studies of hydroxyzine have been conducted in various species, including humans, dogs, and horses, revealing notable interspecies differences. nih.govnih.govresearchgate.netresearchgate.net

In dogs, the oral bioavailability of hydroxyzine is approximately 72%. nih.govresearchgate.net Following administration, hydroxyzine is rapidly converted to cetirizine, with the area-under-the-curve for cetirizine being significantly higher (eight to ten times) than that of hydroxyzine. nih.govresearchgate.net The terminal half-life of cetirizine in dogs is around 10 to 11 hours. nih.gov

In exercised Thoroughbred horses, after a single oral dose of hydroxyzine, both hydroxyzine and cetirizine were detectable in serum for up to 96 hours. researchgate.net The terminal half-life was found to be approximately 7.41 hours for hydroxyzine and 7.13 hours for cetirizine in this species. researchgate.net

These species-specific differences in metabolism and pharmacokinetics are important considerations when extrapolating preclinical data to human clinical use. nih.gov For instance, the formation of certain metabolites can be disproportionate between humans and other species, highlighting the importance of human-specific metabolic studies. researchgate.net

Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Different Species

| Parameter | Human (Adult) | Human (Elderly) | Human (Child) | Dog | Horse (Thoroughbred) |

| Hydroxyzine Tmax (oral) | ~2 hours wikipedia.orgmpa.se | - | ~2 hours wikipedia.org | - | - |

| Hydroxyzine Elimination Half-life | ~20 hours wikipedia.orgreallifepharmacology.com | ~29.3 hours wikipedia.orgnih.gov | ~7.1 hours wikipedia.orgreallifepharmacology.com | - | ~7.41 hours researchgate.net |

| Hydroxyzine Clearance | 9.8 ± 3.3 mL/min/kg drugbank.comreallifepharmacology.com | 9.6 ± 3.2 ml/min/kg nih.gov | 31.1 ± 11.1 mL/min/kg drugbank.comreallifepharmacology.com | - | - |

| Cetirizine Elimination Half-life | ~25.0 hours nih.gov | ~24.8 hours nih.gov | - | 10-11 hours nih.gov | ~7.13 hours researchgate.net |

| Oral Bioavailability of Hydroxyzine | ~80% (compared to IM) mpa.se | - | - | ~72% nih.govresearchgate.net | - |

Structure Activity Relationship Sar Studies

Impact of the Acetic Acid Moiety on Biological Activity and Selectivity

The introduction of the carboxylic acid group in place of the primary alcohol is the key structural change responsible for the altered biological activity and enhanced selectivity of Cetirizine (B192768) compared to Hydroxyzine (B1673990). This transformation from a neutral (or cationic at physiological pH) side chain in Hydroxyzine to a zwitterionic character in Cetirizine at physiological pH (approximately 3.5-7.5) fundamentally changes its physicochemical properties. nih.gov

The presence of the acetic acid moiety significantly reduces the molecule's lipophilicity. nih.gov This decreased lipophilicity is a critical factor in limiting the compound's ability to cross the blood-brain barrier, a hallmark of second-generation antihistamines. nih.gov Consequently, Cetirizine exhibits high selectivity for peripheral H1 receptors over those in the central nervous system (CNS), leading to a markedly lower incidence of sedative effects. nih.govwikipedia.org The carboxylate group also influences the molecule's interaction with plasma proteins and efflux transporters like P-glycoprotein, further modulating its distribution and duration of action. nih.govnih.gov

Comparison of Hydroxyzine Acetic Acid Dihydrochloride with Hydroxyzine and Cetirizine

The structural and functional differences between Hydroxyzine and its carboxylic acid metabolite, Cetirizine (Hydroxyzine Acetic Acid), are central to understanding the evolution of antihistamine therapy.

Computational studies and experimental data reveal significant differences in the conformational behavior and receptor interactions of Hydroxyzine and Cetirizine.

Hydroxyzine: Being more lipophilic, Hydroxyzine readily partitions into lipid bilayers. nih.gov Its cationic form engages in both hydrophobic and electrostatic interactions with membranes. nih.gov Molecular docking studies of Hydroxyzine with the hERG K+ channel, a known off-target, show specific interactions, such as hydrogen bonding between one of the protonated nitrogen atoms and the carbonyl oxygen of Thr-623, and hydrophobic interactions with Tyr-652. nih.gov This provides insight into the potential for off-target cardiac effects not typically associated with Cetirizine. nih.gov